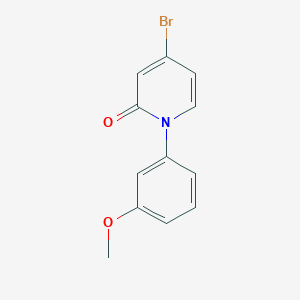

4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-bromo-1-(3-methoxyphenyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-11-4-2-3-10(8-11)14-6-5-9(13)7-12(14)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNJLWKVUCCPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CC(=CC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 4-bromo-2-pyridone with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base under mild conditions.

Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding N-oxide.

Reduction: Reduction of the bromine atom to form the corresponding bromide.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

N-oxide: Formed through oxidation.

Bromide: Formed through reduction.

Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new pharmaceuticals. Notably, it has been studied as a potential modulator of muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and gastrointestinal motility. Research has shown that compounds with similar structures exhibit activity in models of cognitive deficits, such as Alzheimer's disease and schizophrenia .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have reported effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibacterial agents. This suggests its potential use as an antimicrobial agent in clinical settings .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. Its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins has been documented, making it a candidate for further investigation in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Case Study 1: Cognitive Enhancement

In preclinical studies, compounds structurally related to this compound were evaluated for their effects on cognitive deficits in animal models. These studies highlighted the compound's potential as a positive allosteric modulator of mAChRs, suggesting its role in enhancing learning and memory functions .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited potent antibacterial activity, positioning it as a promising candidate for further development into therapeutic agents targeting resistant bacterial infections .

Mechanism of Action

The mechanism by which 4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations :

- Bromine at position 4 (vs. 5) optimizes electronic effects for electrophilic reactions .

- Aryl substituents (e.g., 3-methoxyphenyl) improve target affinity compared to alkyl groups (e.g., methyl) by enabling π-π stacking interactions .

Functional Group Modifications

Key Observations :

- Replacement of methyl with phenyl at position 1 (as in 1q) enhances eIF4A3 inhibitory potency (IC₅₀: 0.14 μM vs. 0.75 μM for 1o) and reduces P-gp efflux .

- Bromine and methoxy groups synergistically improve antioxidant activity (e.g., 79.05% in compound 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) .

Pharmacological Potential

- eIF4A3 Inhibition: Pyridin-2(1H)-ones with aryl substituents exhibit nanomolar IC₅₀ values, making them candidates for anticancer therapies .

- Antimicrobial Activity : Derivatives with bromine and methoxy groups show moderate inhibition against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

Biological Activity

4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is a compound of interest due to its unique chemical structure and potential biological activities. This compound features a pyridin-2(1H)-one core, which is known for its reactivity and interaction with various biological targets. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes:

- A bromine atom (Br) at the 4-position.

- A methoxy group (-OCH₃) at the 3-position of the phenyl ring.

- A pyridin-2(1H)-one moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of various molecular targets by binding to their active sites, thus influencing biochemical pathways.

Potential Targets:

- Enzymes : The compound may inhibit or activate certain enzymes, leading to altered metabolic processes.

- Receptors : It could interact with receptor proteins, impacting signaling pathways involved in cell proliferation and apoptosis.

Biological Activity

Research has indicated that compounds with similar structures exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Studies have shown that pyridin-2(1H)-one derivatives can possess significant anticancer effects. For instance, compounds containing the pyridine scaffold have been reported to inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

In vitro studies suggest that this compound may exhibit similar properties due to its structural features that facilitate interaction with cancer-related targets .

Case Studies

- Synthesis and Evaluation : In one study, derivatives of pyridin-2(1H)-one were synthesized and evaluated for their anticancer properties. The results demonstrated that modifications at the phenyl ring significantly influenced their efficacy against various cancer cell lines .

- Mechanistic Insights : Another research highlighted the importance of specific substitutions on the pyridine ring in enhancing anticancer activity. The presence of electron-donating groups like methoxy was found to improve the bioactivity of similar compounds .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

| Compound Name | Structure Type | Anticancer Activity | Other Activities |

|---|---|---|---|

| This compound | Pyridin-2(1H)-one derivative | High | Potential anti-inflammatory |

| 4-Bromo-3-methoxyphenol | Phenolic compound | Moderate | Antimicrobial |

| 4-Bromo-1-(4-methoxyphenyl)-3-methyl-pyrazol | Pyrazole derivative | High | Antiproliferative |

Q & A

Q. What are the common synthetic routes for 4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one, and how do they compare in terms of efficiency?

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural confirmation relies on a combination of NMR, mass spectrometry, and X-ray crystallography. provides a detailed NMR profile (e.g., δ 7.00 ppm for aromatic protons), while highlights collision cross-section (CCS) predictions via mass spectrometry to validate molecular geometry. For crystallographic analysis, SHELX software ( ) is widely used for refining high-resolution data, particularly for resolving torsional angles influenced by the 3-methoxy group.

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C-4 vs. C-5) impact the reactivity and biological activity of pyridin-2(1H)-one derivatives?

Q. What strategies resolve contradictions in crystallographic data for pyridin-2(1H)-one derivatives?

- Methodological Answer : Discrepancies in electron density maps (e.g., disordered methoxy groups) are addressed using SHELXL’s restraints and constraints ( ). For example, applied isotropic displacement parameters for the cyclohexyl ring to mitigate thermal motion artifacts. Twinning or pseudo-symmetry, common in brominated aromatics, requires integration of high-resolution datasets (e.g., synchrotron radiation) and validation via R-free values.

Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetic profiles?

- Methodological Answer : In silico tools predict absorption and efflux properties. modified pyridinone derivatives by reducing polar surface area (tPSA) to evade P-gp efflux, improving bioavailability. For instance, replacing a cyanophenyl group with trifluoromethyl lowered tPSA from 99.3 to 75.5 Ų while retaining enzyme inhibition. Molecular docking (e.g., AutoDock Vina) further optimizes interactions with targets like M1 muscarinic receptors ( ).

Methodological Considerations

-

Synthesis Optimization :

-

Analytical Pitfalls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.